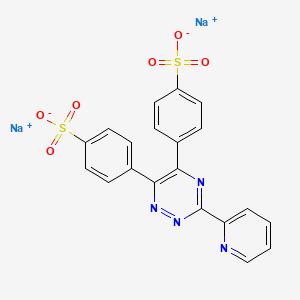

C20H14N4NaO6S2

Description

Historical Trajectory of Ferrozine's Development and Research Utility

The introduction of Ferrozine as a spectrophotometric reagent for iron in 1970 by Stookey marked a significant advancement in analytical methodologies. flybase.orgnih.gov This novel compound quickly gained recognition for its superior sensitivity and cost-effectiveness compared to existing reagents like 1,10-phenanthroline. nih.gov Initially, Ferrozine found application in the direct determination of iron in water samples. nih.gov Over time, its utility expanded considerably to encompass the quantification of iron in a diverse range of matrices, including biological and geological samples. americanelements.com This historical development underscores Ferrozine's enduring relevance and its establishment as a standard tool in iron analysis.

Foundational Principles Governing Ferrozine's Role as a Research Reagent

The foundational principle behind Ferrozine's efficacy as a research reagent lies in its highly specific reaction with ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored tris complex with Fe²⁺, which exhibits a strong absorption maximum at approximately 562 nm. nih.govamericanelements.comfishersci.ieamericanelements.comguidetopharmacology.orggram.edu The intensity of this color is directly proportional to the concentration of ferrous iron present in the sample, allowing for its precise spectrophotometric quantification. guidetopharmacology.orguni.luepa.gov

A critical aspect of Ferrozine's application is its selectivity for Fe²⁺. When total iron content (which includes both ferrous and ferric iron, Fe³⁺) needs to be determined, a reducing agent is typically employed to convert all Fe³⁺ to Fe²⁺ prior to the Ferrozine reaction. Common reducing agents include ascorbic acid or hydroxylamine. guidetopharmacology.orguni.luepa.govfishersci.co.ukamericanelements.com This reduction step ensures that all iron in the sample contributes to the color formation, enabling accurate total iron measurement.

The Fe²⁺-Ferrozine complex is highly stable across a broad pH range, typically between 4 and 9, which contributes to the robustness and versatility of the assay in various experimental conditions. nih.govdsmz.de This stability, combined with its water solubility, makes Ferrozine a practical and reliable reagent for diverse research applications.

Scope and Significance of Ferrozine Research Across Disciplines

Ferrozine's attributes have positioned it as a significant reagent across numerous academic and scientific disciplines:

Analytical Chemistry: Ferrozine is extensively used for the precise quantification of iron in various samples, including water, chemicals, and industrial processes. nih.govwikipedia.orgereztech.comfishersci.ptflybase.org Its high sensitivity allows for the detection of low concentrations of iron, making it valuable for trace iron analysis. ereztech.comflybase.org The method is relatively straightforward and can be adapted for both laboratory and field settings. ereztech.com

Biochemistry and Biology: In these fields, Ferrozine is instrumental in studying iron metabolism and transport within biological systems. nih.gov Researchers utilize Ferrozine-based assays to quantify iron content in cultured cells, investigate iron accumulation, and assess iron in various biological matrices, including iron oxide nanoparticles. americanelements.comfishersci.co.uk Furthermore, it has been adapted to detect redox-active metabolites produced by bacteria, particularly under nutrient stress like phosphorus limitation, by measuring their ability to reduce Fe³⁺ to Fe²⁺. wikipedia.orguni.lumpg.de

Environmental Science: Ferrozine plays a crucial role in environmental monitoring, such as assessing iron levels in natural waters, including coastal waters and pore waters. nih.govflybase.org It is also applied in studies related to iron corrosion in industrial water systems and in understanding iron speciation in soil and sediments. americanelements.comereztech.com The ability to differentiate between ferrous and ferric iron is particularly important for understanding biogeochemical processes. americanelements.com

Clinical Research (as a research reagent): While direct clinical diagnostic information is excluded, Ferrozine is used as a research reagent in studies aimed at determining serum iron levels, contributing to the understanding of iron status in various conditions. guidetopharmacology.orguni.luepa.govfishersci.no Its application in these research contexts provides a sensitive and reliable method for iron quantitation. fishersci.co.uk

The broad applicability, high sensitivity, and specificity of Ferrozine for ferrous iron have made it an indispensable tool for researchers seeking to accurately quantify iron and understand its complex roles in chemical, biological, and environmental systems.

Structure

3D Structure of Parent

Properties

CAS No. |

28048-33-1 |

|---|---|

Molecular Formula |

C20H14N4NaO6S2 |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30); |

InChI Key |

VOPQYZHOMAKEBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O.[Na] |

Other CAS No. |

28048-33-1 69898-45-9 |

physical_description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |

Pictograms |

Irritant |

Related CAS |

69898-45-9 (mono-hydrochloride salt) |

Synonyms |

Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles of Ferrozine

Theoretical Frameworks of Ferrozine Coordination with Metal Ions

The interaction of Ferrozine with metal ions, particularly Fe²⁺, can be understood through established theoretical frameworks in coordination chemistry.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes nih.govlibretexts.org. In the case of Ferrozine, its coordination to Fe²⁺ (a d⁶ ion) results in an octahedral complex, Na₄Fe(ferrozine)₃ scribd.com. In an octahedral ligand field, the five degenerate d-orbitals of the central metal ion split into two sets: the lower-energy triplet t₂g orbitals and the higher-energy doublet eg orbitals nih.govlibretexts.org.

For a high-spin d⁶ Fe²⁺ ion in an octahedral environment, the ground state is typically ⁵T₂g nih.gov. The formation of the intensely colored magenta complex with Ferrozine is attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron from the metal's d-orbitals is promoted to a vacant π* orbital on the ligand researchgate.netcolloid.nl. The absorption peak of the Fe²⁺-Ferrozine complex at 562 nm is characteristic of this charge transfer, enabling its use as a colorimetric reagent nih.gov. The strong ligand field exerted by Ferrozine contributes to the stability and specific electronic properties of the complex.

The formation of metal-ligand complexes is governed by thermodynamic principles, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) wikipedia.orgscispace.com. The stability of a complex in solution is quantified by its stability constant (or formation constant, K) wikipedia.orgscispace.com. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, leading to a more stable complex wikipedia.orgscispace.com.

Ferrozine forms a highly stable complex with Fe²⁺. The reported stability constant (log K) for the Fe(II)-Ferrozine complex is approximately 15.7 researchgate.net. Other sources indicate a very large formation constant, difficult to evaluate by conventional methods, suggesting exceptional stability illinois.edu. This high stability ensures that the complex forms completely and remains robust under a broad range of conditions, particularly between pH 4 and 9, and is stable even in 1N perchloric acid once formed illinois.edu. This thermodynamic stability is a key factor in Ferrozine's effectiveness as an analytical reagent for iron determination researchgate.netresearchgate.net.

Table 1: Reported Stability Constants of Ferrozine and Related Iron(II) Complexes

| Ligand | Metal Ion | log K (Stability Constant) | Reference |

| Ferrozine | Fe(II) | 15.7 | researchgate.net |

| 1,10-Phenanthroline | Fe(II) | 20.2-21.5 | researchgate.net |

| Ferene | Fe(II) | 14.9 | researchgate.net |

Steric and Electronic Influences on Ferrozine Ligand Properties

The disulfonate nature of Ferrozine (specifically, the disodium (B8443419) salt) makes it highly water-soluble, which is a significant advantage for its application in aqueous analytical procedures nih.govillinois.edu. The electronic properties of the ligand, particularly the presence of electron-donating or withdrawing groups, can affect the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bond and the resulting charge transfer transitions nih.govpsu.edu. In the case of Ferrozine, the sulfonate groups are electron-withdrawing, but their position on the phenyl rings allows the pyridyl and triazine nitrogens to effectively coordinate with Fe²⁺. The chelate effect, arising from the formation of stable five- or six-membered rings upon coordination, also contributes significantly to the thermodynamic stability of Ferrozine complexes wikipedia.orgnih.gov.

Computational Chemistry Approaches to Ferrozine Coordination Systems

Computational chemistry methods, such as Density Functional Theory (DFT) and molecular mechanics, are increasingly employed to investigate the structure, electronic properties, and reaction mechanisms of coordination compounds nih.gov. For Ferrozine coordination systems, these approaches can provide valuable insights into:

Electronic Structure Analysis: Calculating molecular orbitals, charge distribution, and spectroscopic parameters (e.g., absorption energies and intensities) to complement experimental UV-Vis data and understand the nature of MLCT transitions nih.govumb.edu.

Thermodynamic Parameters: Estimating enthalpy, entropy, and Gibbs free energy changes for complex formation, which can help in predicting stability constants and reaction spontaneity wikipedia.orgscispace.com.

Reaction Pathways: Modeling the kinetics and mechanisms of complex formation, including transition states and activation energies acs.org.

While specific detailed computational studies solely on Ferrozine's coordination to iron are not extensively highlighted in the provided snippets, the general applicability of these methods to transition metal complexes, including those with ferrocenyl ligands (which share some structural motifs with Ferrozine's aromatic and nitrogen-containing rings), suggests their utility in understanding Ferrozine systems nih.govrsc.org.

Spectroscopic and Electrochemical Methodologies for Investigating Ferrozine Complexation

A variety of spectroscopic and electrochemical techniques are crucial for characterizing Ferrozine and its metal complexes, providing experimental validation for theoretical predictions and insights into their properties.

UV-Visible Spectroscopy: This is the primary method for studying Ferrozine complexation, especially with Fe²⁺ researchgate.netcolloid.nl. The formation of the magenta-colored Fe²⁺-Ferrozine complex is accompanied by a strong absorption peak at 562 nm, with a high molar absorptivity (ε) of approximately 27,900 M⁻¹ cm⁻¹ nih.govresearchgate.net. UV-Vis spectrophotometry is widely used for quantitative determination of Fe²⁺ and for studying the kinetics of complex formation researchgate.netcolloid.nl.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the ligand and how they change upon coordination to a metal ion, indicating which functional groups are involved in binding rsc.orgmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can elucidate the solution structure and dynamics of Ferrozine complexes by providing information on the chemical environment of protons and other NMR-active nuclei rsc.org.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the stoichiometry and molecular weight of the formed complexes colloid.nlrsc.org.

Electrochemical Methods (e.g., Cyclic Voltammetry): These techniques can probe the redox properties of the metal center within the complex and how coordination by Ferrozine influences its oxidation and reduction potentials rsc.org. Changes in formal redox potentials can confirm metal complexation rsc.org.

Table 2: Spectroscopic Properties of the Ferrozine-Fe(II) Complex

| Property | Value | Reference |

| Absorption Peak (λmax) | 562 nm | nih.govresearchgate.net |

| Molar Absorptivity (ε) | 27,900 M⁻¹ cm⁻¹ (approx. 31,500 M⁻¹ cm⁻¹ in some studies) | illinois.eduresearchgate.net |

| Color | Magenta | nih.govillinois.edu |

Synthetic Methodologies and Derivatization Strategies for Ferrozine and Its Analogs

Established Synthetic Routes for Ferrozine and Related Compounds

The foundational synthesis of Ferrozine, chemically known as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium (B8443419) salt, involves a two-step process. The initial step is the synthesis of the parent compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), followed by a sulfonation reaction.

The synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine is typically achieved through the condensation of 2-pyridylhydrazine amide with diphenylethanedione (benzil). researchgate.net This reaction involves heating the reactants in a suitable solvent, such as isopropanol, to facilitate the formation of the triazine ring. researchgate.net

The subsequent and crucial step is the sulfonation of the diphenyl-triazine precursor to yield Ferrozine. researchgate.net This is accomplished by treating the parent compound with a sulfonating agent, which introduces sulfonic acid groups onto the para-positions of the phenyl rings. The resulting product is then isolated as the disodium salt, a light yellow powder that is highly soluble in water. researchgate.net This water solubility is a key feature that makes Ferrozine a practical reagent for aqueous iron determination. researchgate.net

The general synthetic scheme can be summarized as follows:

Formation of the Triazine Ring: 2-Pyridylhydrazine amide + Diphenylethanedione → 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Sulfonation: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine + Sulfonating Agent → 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine

Salt Formation: Neutralization with a sodium base to form the disodium salt.

The synthesis of related pyridyl-triazine ligands follows similar principles, often involving the condensation of a hydrazine (B178648) derivative with a 1,2-dicarbonyl compound. Variations in the starting materials allow for the introduction of different substituents on the triazine and pyridyl rings, leading to a diverse family of chelating agents.

Strategies for Functionalization and Derivatization of Ferrozine Ligands

The functionalization and derivatization of Ferrozine and its parent triazine structure are key strategies for modulating its chemical and physical properties. The 1,3,5-triazine (B166579) ring, a core component of Ferrozine's structure, is known for its susceptibility to nucleophilic substitution, making it a versatile scaffold for chemical modification.

One common approach involves the use of cyanuric chloride as a starting material, which allows for the sequential substitution of its three chlorine atoms with various nucleophiles by carefully controlling the reaction temperature. This step-wise substitution enables the introduction of a wide range of functional groups.

For pyridyl-triazine systems, functionalization can be targeted at several positions:

The Triazine Ring: While the core triazine ring of Ferrozine is already substituted, related triazine structures can be modified to alter their electronic properties and steric hindrance, which in turn can affect their coordination chemistry.

The Pyridyl Ring: The pyridine (B92270) ring offers sites for substitution, which can influence the ligand's solubility and its interaction with metal ions.

The Phenyl Rings: The phenyl groups of Ferrozine are sulfonated to enhance water solubility. Further modifications to these rings could introduce other functionalities to tailor the molecule for specific applications, such as attachment to solid supports or incorporation into larger molecular systems.

The introduction of different substituents allows for the fine-tuning of the ligand's properties. For instance, the incorporation of amino groups can enhance the biological activity of triazine derivatives, while the attachment of other chromophoric groups can alter their spectroscopic properties.

Synthesis of Ferrozine Analogs with Modified Chelation Properties for Research

Researchers have synthesized a variety of triazine-based ligands with different substituents to investigate their iron-chelating capabilities. For example, analogs where the phenyl groups of Ferrozine are replaced with other aromatic or heteroaromatic rings can exhibit different affinities for iron and other metal ions. The electronic nature of the substituents on these rings can significantly impact the electron density at the nitrogen donor atoms of the triazine and pyridine moieties, thereby influencing the stability of the resulting metal complex.

A comparative study of the iron-clearing properties of different iron chelators is crucial for identifying promising candidates for therapeutic use. The efficacy of a chelator is often evaluated by its ability to form a stable complex with iron(II) or iron(III) and facilitate its removal from biological systems. While Ferrozine is an excellent reagent for iron quantification, its suitability for therapeutic applications is limited. Therefore, the synthesis of analogs with improved pharmacokinetic and pharmacodynamic profiles is an active area of research.

The following table provides examples of how structural modifications in triazine-based ligands can influence their chelation properties.

| Ligand Modification | Anticipated Effect on Chelation Properties | Rationale |

|---|---|---|

| Introduction of electron-donating groups on the phenyl rings | Increased stability of the iron complex | Enhances the basicity of the nitrogen donor atoms, leading to stronger coordination with the metal ion. |

| Replacement of phenyl rings with furan (B31954) rings (e.g., Ferene S) | Altered selectivity for different metal ions | The different electronic and steric properties of the furan ring compared to the phenyl ring can influence the coordination geometry and stability of the metal complexes. |

| Introduction of bulky substituents near the coordination site | Decreased stability of the iron complex | Steric hindrance can prevent the optimal coordination of the ligand to the metal ion. |

Green Chemistry Principles Applied to Ferrozine Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like Ferrozine to develop more environmentally friendly and efficient processes. Traditional synthetic methods often involve the use of hazardous reagents, volatile organic solvents, and require significant energy input. Green chemistry approaches aim to mitigate these issues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. researchgate.netresearchgate.net These include significantly reduced reaction times, improved yields, and often, enhanced product purity. researchgate.net The application of microwave heating to the synthesis of triazine derivatives can lead to more energy-efficient processes. nih.gov For instance, the cyclotrimerization of nitriles to form the triazine ring can be accelerated under microwave irradiation. nih.gov

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or in a solvent-free environment, is a cornerstone of green chemistry. This approach eliminates the use of potentially toxic and flammable organic solvents, reduces waste, and simplifies product purification. The synthesis of pyridyl-functionalized ligands has been successfully demonstrated using solvent-free methods, highlighting the potential for applying this technique to the synthesis of Ferrozine and its analogs. mdpi.com

Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives, such as water or ethanol. Research into the synthesis of triazine derivatives has explored the use of aqueous media, which is particularly relevant for the final, water-soluble Ferrozine product.

The adoption of these green chemistry principles not only reduces the environmental impact of chemical synthesis but can also lead to more economical and safer manufacturing processes.

Advanced Characterization Methodologies for Novel Ferrozine-Based Compounds

The comprehensive characterization of newly synthesized Ferrozine-based compounds is essential to confirm their structure and purity and to understand their properties. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a fundamental tool for elucidating the molecular structure of organic compounds. For Ferrozine and its analogs, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the triazine ring formation and the position of substituents. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. This technique is invaluable for confirming the successful synthesis of the target compound and for identifying any byproducts.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. UV-Vis spectroscopy is particularly important for characterizing the chromophoric properties of Ferrozine and its analogs, especially their metal complexes, which often exhibit intense colors. The formation of the magenta-colored iron(II)-Ferrozine complex, with its characteristic absorbance maximum at 562 nm, is the basis of its use in spectrophotometric analysis. researchgate.net

Analytical Methodologies Utilizing Ferrozine in Scientific Investigations

Spectrophotometric Assays Employing Ferrozine for Metal Ion Determination

Spectrophotometry remains the most common and widely adopted technique utilizing Ferrozine for metal ion determination, particularly for iron. This method leverages the Beer-Lambert Law, where the absorbance of the colored complex is directly proportional to the concentration of Fe(II) in the sample carleton.ca.

Quantitative Spectrophotometry for Iron(II) and Total Iron in Research Samples

The principle behind Ferrozine's use in quantitative spectrophotometry for iron determination is its reaction with ferrous iron (Fe(II)) to form a magenta-colored tris-complex, [Fe(Ferrozine)₃]⁴⁻ matarvattensektionen.seatlas-medical.comfrontiersin.orgchemrxiv.org. This complex exhibits maximum absorbance at 562 nm matarvattensektionen.seatlas-medical.com.

Determination of Iron(II): For direct Fe(II) determination, Ferrozine is added to the sample. The intensity of the color developed is directly proportional to the Fe(II) concentration. This method is crucial for understanding redox processes in various environments, such as natural waters and soils researchgate.netfrontiersin.orgresearcher.life.

Determination of Total Iron: To determine total iron (Fe(II) + Fe(III)), all ferric iron (Fe(III)) in the sample must first be reduced to Fe(II). Common reducing agents include thioglycolic acid or ascorbic acid matarvattensektionen.seatlas-medical.comfrontiersin.orgchemrxiv.orgmedichem-me.com. Once all iron is in the Fe(II) state, Ferrozine is added, and the total iron concentration is quantified spectrophotometrically.

Research Findings and Applications:

The Ferrozine assay has found widespread application in various research fields:

Environmental Samples: It is extensively used for determining dissolved Fe(II) and total dissolved iron in natural waters, including coastal waters, river water, and pore waters frontiersin.orgresearchgate.netfrontiersin.orgxmu.edu.cnsoton.ac.ukresearchgate.net. For instance, a microfluidic lab-on-chip analyzer based on Ferrozine was developed for in situ measurements of dissolved iron species in coastal waters, achieving a detection limit of 1.9 nM Fe frontiersin.orgsoton.ac.uk.

Biological Samples: The method has been applied to quantify iron in biological matrices, such as serum and cultured cells atlas-medical.comchemrxiv.orgmedichem-me.com.

Food Samples: Modified Ferrozine techniques have been used to analyze iron content in fortified foods like yogurt, dry powdered milk, and cereal mixtures, demonstrating reliability and cost-effectiveness nih.gov.

Geological Samples: While commonly used, some studies indicate that the conventional Ferrozine method might underestimate total iron in samples containing iron within silicates due to incomplete dissolution by HCl researchgate.netgeomar.de. However, it is still used for extracted forms of Fe(II) from non-silicate aqueous systems researchgate.net.

Table 1: Typical Spectrophotometric Parameters for Iron Determination using Ferrozine

| Parameter | Value / Range | Source |

| Wavelength of maximum absorbance | 562 nm | matarvattensektionen.seatlas-medical.comfrontiersin.orgchemrxiv.org |

| pH range for complexation | 4-10 (optimal around 4.9-7.4) | matarvattensektionen.seatlas-medical.comtandfonline.com |

| Common reducing agents | Thioglycolic acid, Ascorbic acid, Hydroxylamine | matarvattensektionen.seatlas-medical.comfrontiersin.orgchemrxiv.orgmedichem-me.comresearchgate.net |

| Incubation/Color Development Time | 2-10 minutes | atlas-medical.commedichem-me.comtandfonline.comresearchgate.net |

| Quantitative Range (example) | 1 – 14 ppm (for iron oxide nanoparticles) | chemrxiv.org |

| Detection Limit (example) | 1.85 µg/dL (in serum) atlas-medical.com, 1.9 nM (in coastal waters) frontiersin.org | atlas-medical.comfrontiersin.org |

Methodological Optimizations for Diverse Sample Matrices in Research

Optimizing the Ferrozine method for diverse sample matrices is crucial to ensure accurate and reliable results, as matrix components can interfere with the reaction or detection.

pH Control: The Ferrozine-Fe(II) complex forms stably within a pH range of 4-10, with optimal performance often achieved around pH 4.9 to 7.4, typically maintained using acetate (B1210297) or phosphate (B84403) buffers matarvattensektionen.seatlas-medical.comtandfonline.com. Proper pH adjustment is critical to ensure complete complex formation and minimize interference from other metal ions or sample components matarvattensektionen.se.

Interference Management: Other metal ions (e.g., Cu(I)) can also form complexes with Ferrozine or interfere with iron determination researchgate.net. Masking agents can be employed to selectively bind interfering ions, preventing their reaction with Ferrozine researchgate.net.

Sample Digestion/Pre-treatment: For samples with complex matrices (e.g., soils, sediments, biological tissues, or nanoparticles), a digestion step is often required to release bound iron and convert it into a soluble form accessible to the reagent matarvattensektionen.sechemrxiv.orgscielo.br. For instance, a modified digestion protocol using ascorbic acid can enable the quantification of iron in silica-coated iron oxide nanoparticles without needing hydrofluoric acid chemrxiv.org. However, it's important to note that conventional HCl extraction used in the Ferrozine method may not fully dissolve silicates, potentially leading to underestimation of total iron in such samples researchgate.netgeomar.de.

Photoreduction Awareness: The Fe(III)-Ferrozine complex can undergo photoreduction to the Fe(II)-Ferrozine complex when exposed to light, potentially leading to an overestimation of Fe(II) researchgate.net. Researchers often take precautions like short incubation times and working in dark conditions to minimize this effect researchgate.net.

Standardization and Calibration: Frequent recalibration using appropriate sample matrices is recommended to account for shifts in sample composition frontiersin.org. An internal standard method can also be used to validate the results, especially in complex food matrices nih.gov.

Electrochemical Sensing Platforms Based on Ferrozine Derivatives

While the primary application of Ferrozine is in spectrophotometry, the broader class of ferrocene (B1249389) derivatives, which share structural similarities and advantageous electrochemical properties, has been explored for electrochemical sensing platforms. Ferrocene (Fc) itself, with a central iron atom sandwiched between two cyclopentadienyl (B1206354) rings, exhibits reliable and stable electrical signals, reversible electron-transfer kinetics, and excellent redox properties mdpi.comrsisinternational.orgresearchgate.netmdpi.com.

Though direct electrochemical sensing platforms based solely on Ferrozine itself are less commonly reported compared to its spectrophotometric use, the principles derived from ferrocene derivatives are relevant. Ferrocene derivatives are widely used as redox mediators and signal tags in electrochemical immunosensors and biosensors due to their high redox activity and stability rsisinternational.orgmdpi.com. They can facilitate rapid electron transfer between enzymes and electrodes, enhancing sensor sensitivity and reproducibility researchgate.netmdpi.com. Research has focused on designing ferrocene derivatives with specific functional groups to achieve selectivity for various metal cations or biomolecules, by modulating their redox potentials and host affinity through electrostatic interactions and changes in coordination chemistry mdpi.comresearchgate.net.

Chromatographic Separation Techniques Coupled with Ferrozine Detection Systems

Coupling Ferrozine detection with chromatographic separation techniques allows for the speciation of iron (e.g., Fe(II) and Fe(III)) and the analysis of iron in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Ferrozine can be used as a post-column derivatization reagent in HPLC systems. After chromatographic separation of different iron species (or other metal ions), Ferrozine is introduced to form the colored complex, which is then detected spectrophotometrically psu.edu. This approach enables the simultaneous determination of Fe(II) and Fe(III) in pharmaceutical samples, offering a reproducible, rapid, and simple method psu.edu.

Ion Chromatography (IC): IC coupled with spectrophotometric detection is another powerful technique. Iron species, after separation on a cation exchange column, can be reacted with a chromogenic reagent like Ferrozine (or similar reagents like PAR) in a post-column reactor. This allows for the online determination of Fe(II) and Fe(III) in environmental samples, providing good agreement with photometric assays using Ferrozine dss.go.th.

Challenges in Chromatography: Multi-charged molecules like Ferrozine can exhibit poor peak shape (e.g., significant tailing) on reverse-phase HPLC columns sielc.com. However, specialized mixed-mode columns, such as Newcrom BH, can retain Ferrozine with good peak shape and allow for UV detection at 280 nm sielc.com.

Flow Injection Analysis (FIA) and Microfluidic Systems Incorporating Ferrozine Reagents

Flow Injection Analysis (FIA) and microfluidic systems offer automated, high-throughput, and low-reagent consumption platforms for analytical measurements, and Ferrozine reagents are frequently incorporated into these systems for iron determination.

FIA Systems: Ferrozine is a common chromogenic reagent in FIA systems for determining Fe(II) and total iron in various samples, including water, wine, and pharmaceuticals researchgate.netmdpi.com. These systems can achieve high sampling frequencies and good precision researchgate.net. For instance, a continuous-flow spectrophotometric method using a Schlenk line technique for oxygen exclusion has been developed for ferrous and total iron determination in geological certified reference materials researcher.life.

Microfluidic Systems: Microfluidic "lab-on-chip" analyzers incorporating Ferrozine have been developed for in situ measurements of dissolved iron species, particularly in coastal waters where iron concentrations are low frontiersin.orgxmu.edu.cnsoton.ac.uk. These systems benefit from reduced power consumption, minimal reagent use, and smaller physical size compared to traditional flow injection devices frontiersin.orgsoton.ac.uk. They can achieve low detection limits (e.g., 1.9 nM Fe) and are suitable for long-term autonomous deployments frontiersin.org.

Enhancements: To enhance sensitivity, especially for trace levels, long path length liquid waveguide capillary cells (LWCC) are often integrated into FIA and microfluidic systems utilizing Ferrozine frontiersin.orgxmu.edu.cn. Solid-phase extraction (SPE) can also be coupled with these systems for preconcentration, further improving sensitivity and sample throughput while minimizing matrix effects xmu.edu.cn.

Methodological Development for Trace Element Analysis Using Ferrozine-Based Reagents

While Ferrozine is primarily known for its high selectivity and sensitivity towards Fe(II), methodological developments in trace element analysis sometimes explore its use or the use of similar triazine derivatives for other trace elements, or focus on enhancing its performance for iron at ultra-trace levels.

Sensitivity Enhancement: For very low concentrations of iron, preconcentration techniques are often coupled with Ferrozine detection. This can involve solvent sublation or solid-phase extraction, which concentrate the Fe(II)-Ferrozine complex before spectrophotometric measurement, significantly lowering detection limits xmu.edu.cnresearchgate.netajrconline.org.

Interference Mitigation for Trace Analysis: At trace levels, even minor interferences can become significant. Research continues to refine methods for mitigating interferences from other metal ions or complex sample matrices, such as the use of mathematical equations to differentiate Fe(II) and Fe(III) interference in spectrophotometric determination when both are present researchgate.net.

Alternative Reagents: While Ferrozine is excellent for iron, other chromogenic reagents like Ferene and TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) are also used for Fe(II) determination, particularly in specific environmental contexts, and comparisons between these methods are ongoing to understand their applicability across different sample matrices frontiersin.org.

Table 2: Comparison of Ferrozine-based methods in Flow Systems

| System Type | Key Feature(s) | Application(s) | Detection Limit (example) | Source |

| FIA | Automated, high sampling frequency | Fe(II) and total Fe in water, wine, pharmaceuticals | 10 nM (dissolved iron) | researchgate.netmdpi.com |

| Microfluidic | Low reagent/power consumption, in situ capability | Dissolved Fe species in coastal waters | 1.9 nM Fe | frontiersin.orgsoton.ac.uk |

| FIA with LWCC | Enhanced sensitivity with long path length | Real-time Fe(II) and Fe(II+III) in coastal waters | < 1 nM | xmu.edu.cn |

| FIA with SPE | Preconcentration for ultra-trace analysis | Simultaneous redox speciation of dissolved iron | N/A | xmu.edu.cn |

Reaction Mechanisms and Kinetic Studies of Ferrozine Mediated Processes

Mechanistic Pathways of Ferrozine-Metal Complex Formation

The primary reaction of Ferrozine involves the chelation of a ferrous ion (Fe²⁺) by three Ferrozine ligand molecules to form a stable tris complex, denoted as [Fe(Fz)₃]⁴⁻ illinois.eduuci.edumatarvattensektionen.se. Ferrozine acts as a bidentate ligand, coordinating with the iron atom through the pyridyl nitrogen and a nitrogen atom from the triazine ring illinois.edu. This arrangement results in an octahedral geometry around the central Fe²⁺ ion nih.gov.

Fe²⁺ + 3Fz²⁻ ⇌ [Fe(Fz)₃]⁴⁻ uci.edu

While the reaction with Fe²⁺ is predominant, Ferrozine can also form colored species with other metal ions, such as divalent cobalt and monovalent copper, though the iron complex is generally more intensely colored illinois.edu.

Interestingly, in the presence of amino acids, Ferrozine can form a ternary "blue complex" with Fe(II), which has a different spectral profile from the standard magenta [Fe(Fz)₃]⁴⁻ complex nih.gov. This blue complex is a primary product that can subsequently decompose through two distinct pathways: a non-oxidative conversion to the more stable purple [Fe(Fz)₃]⁴⁻ complex or an oxidative pathway leading to Fe(III) and colorless products nih.gov. The stability and decomposition pathway of this ternary complex are influenced by the specific amino acid involved and the relative concentrations of the reactants nih.gov.

Kinetic Parameters Influencing Ferrozine Reactivity and Complex Stability

The kinetics of the complexation between Fe(II) and Ferrozine have been investigated using stopped-flow techniques. The reaction is first-order with respect to Fe(II) and third-order with respect to the Ferrozine ligand semanticscholar.org. The formation constant for the [Fe(Fz)₃]⁴⁻ complex is exceptionally large, indicating a very stable complex that forms completely in aqueous solutions illinois.eduuci.edu.

One study determined the complex formation rate coefficient to be (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ at 25°C, with a corresponding dissociation rate coefficient of (4.25 ± 0.04) x 10⁻⁵ s⁻¹ semanticscholar.org. The activation energy for the formation of the complex was found to be 9.87 ± 0.17 kJ/mol semanticscholar.org. The kinetics of the formation of the {Fe²⁺-(ferrozine)₃} complex are dependent on the concentration of the chelator, with the reaction taking up to 20 minutes to complete when near-stoichiometric ratios are used nih.govresearchgate.net.

Table 1: Kinetic Parameters for Fe(II)-Ferrozine Complexation

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-order in Fe(II), Third-order in Ferrozine | pH 2.80-5.50, Ionic Strength 0.10 M |

| Formation Rate Coefficient (k_f) | (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ | 25°C |

| Dissociation Rate Coefficient (k_d) | (4.25 ± 0.04) x 10⁻⁵ s⁻¹ | 25°C |

| Activation Energy (E_a) | 9.87 ± 0.17 kJ/mol | 18°C to 40°C |

| Dissociation Constant (K_d) | 8 µM | - |

Data compiled from multiple kinetic studies. semanticscholar.orgnih.gov

Influence of Solution Parameters (e.g., pH, Ionic Strength) on Ferrozine Reactions

The formation and stability of the Ferrozine-iron complex are significantly influenced by the pH of the solution. The magenta [Fe(Fz)₃]⁴⁻ complex forms completely and is stable in a pH range of 4 to 9 illinois.edumatarvattensektionen.se. Outside of this optimal range, the reaction can be affected. Kinetic studies have shown that the unprotonated form of the Ferrozine ligand is the reactive species, and the pKa of Ferrozine has been determined to be between 3.13 and 3.27 through kinetic interpretation and potentiometric titration, respectively semanticscholar.org.

The accuracy of iron determination using Ferrozine can be influenced by several factors, including pH, reagent concentrations, and temperature researchgate.net. For analytical purposes, the reaction is typically carried out in a buffered solution to maintain the optimal pH. For instance, an ammonium acetate (B1210297) buffer at pH 5.5 is commonly used illinois.edu. Acidification of samples to a pH of 2 is also a common practice to prevent the oxidation of Fe(II) to Fe(III) and subsequent precipitation, especially during sample storage .

Ionic strength is another parameter that is controlled in kinetic studies. A study on the complexation kinetics was conducted at an ionic strength of 0.10 M semanticscholar.org. While the direct impact of varying ionic strength on the reaction mechanism is not extensively detailed in the provided search results, it is a standard practice to maintain a constant ionic strength in kinetic studies to ensure reproducible results.

Redox Chemistry of Ferrozine and its Metal Complexes in Reaction Systems

Ferrozine is primarily a chelator for ferrous iron (Fe²⁺). For the determination of total iron, any ferric iron (Fe³⁺) present in a sample must first be reduced to Fe²⁺. This is typically achieved using a reducing agent such as hydroxylamine hydrochloride or thioglycolic acid illinois.edumatarvattensektionen.selinear.es.

The [Fe(Fz)₃]⁴⁻ complex itself is stable and resistant to oxidation nih.gov. However, the redox chemistry becomes more complex in the presence of other reactants. As mentioned, the ternary Ferrozine-Fe(II)-amino acid complex can undergo an oxygen-dependent oxidation to form Fe(III) and colorless products nih.gov. This indicates that while the tris-ferrozine complex is robust, intermediate complexes can be susceptible to redox reactions.

In the context of Fenton reactions, which involve iron and hydrogen peroxide, Ferrozine is used to quantify the Fe(II) concentration acs.org. The stability of the Ferrozine-Fe(II) complex is advantageous in these systems, as it effectively traps the Fe(II) and prevents it from participating in further redox cycling.

Ligand Exchange Kinetics in Ferrozine Systems

Ligand exchange kinetics in Ferrozine systems can be observed when a competing ligand is introduced. For example, the reaction of the iron(II)-ferrozine complex with oxalate ion has been studied as a method for regenerating the Ferrozine ligand in flow-through analytical systems acs.org. The complex completely decomposes in the presence of oxalate at elevated temperatures (95°C) acs.org.

The presence of strong chelating agents like EDTA can interfere with the Ferrozine assay by competing for the Fe(II) ions, thereby inhibiting the formation of the colored complex . This competition highlights the importance of considering the sample matrix, as other ligands present can influence the kinetics and equilibrium of the Ferrozine-iron complex formation .

Furthermore, the formation of the ternary blue complex with amino acids and its subsequent conversion to the purple tris-ferrozine complex involves a ligand exchange process where the amino acid dissociates from the coordination sphere of the iron and is replaced by another Ferrozine molecule nih.gov. The rate of this conversion is pseudo-first-order and depends on the specific amino acid nih.gov.

Advanced Research Applications and Methodological Innovations of Ferrozine

Ferrozine in Chelation Research and Ligand Design Studies

Ferrozine is a prominent chelating agent widely utilized in research due to its high affinity and selectivity for ferrous iron (Fe²⁺). It forms a stable, intensely magenta-colored complex with Fe²⁺, which exhibits a characteristic absorption peak at 562 nm. nih.govnih.gov This colorimetric reaction forms the basis for its extensive use in quantitative iron detection kits, which are recognized as standard methods for iron quantification by organizations such as the International Council for Standardization in Haematology (ICSH) and the Clinical and Laboratory Standards Institute (CLSI). researchgate.netnih.gov

The chelating capability of Ferrozine stems from its structure, which includes a pyridyl group and two phenylsulfonate groups on a 1,2,4-triazine (B1199460) core. The two sulfonate groups are crucial for its high water solubility, making it highly suitable for aqueous biological and environmental analyses. researchgate.net While Ferrozine demonstrates remarkable selectivity for Fe²⁺, forming a tris complex with an octahedral binding geometry, it can also complex with other metal ions, notably Cu²⁺, though with less selectivity compared to Fe²⁺. nih.govmdpi.com This high selectivity for Fe²⁺ over other biologically relevant transition metal ions like Cu²⁺ and Zn²⁺ is attributed to its preferred ligand field geometry for the d⁶ Fe²⁺ ion. nih.gov Researchers leverage Ferrozine's chelating properties to study complex metal-ligand interactions and to inform the design of novel ligands with tailored specificities for various metal ions. nih.govmdpi.com

Development of Novel Probes and Sensors Incorporating Ferrozine Moieties

The distinctive colorimetric response of Ferrozine to Fe²⁺ has propelled its integration into the development of numerous novel probes and sensors. These tools are critical for monitoring iron concentrations in diverse research settings, from environmental samples to biological systems. Ferrozine-based sensors are capable of detecting nanomolar concentrations of Fe²⁺, making them highly valuable for trace metal analysis in environments such as seawater and soils, where they operate effectively at ambient temperatures and near-neutral pH conditions. nih.gov

Beyond simple colorimetric assays, Ferrozine has been incorporated into more sophisticated sensing platforms. For instance, autonomous wet chemical analyzers based on lab-on-chip technology have been developed for in situ determination of dissolved iron species, including Fe²⁺ and labile Fe(III), in aquatic environments. These systems utilize buffered Ferrozine solutions and Ferrozine/ascorbic acid mixtures for their respective analyses. researchgate.net The principle often relies on spectrophotometric detection within microfluidic flow cells, allowing for a broad detection range from nanomolar to micromolar concentrations of iron. researchgate.netsoton.ac.uk

More recently, there has been a growing interest in emission-based probes due to their typically higher sensitivities and lower detection limits. Ferrozine has been successfully paired with upconverting luminescent nanomaterials to enable Fe²⁺ detection via the inner filter effect. This innovative approach utilizes a low-power continuous wave diode laser and results in a clear color change from yellow to purple upon Fe²⁺ addition, accompanied by a decrease in the intensity of the green upconversion visible emission band. nih.gov

Integration of Ferrozine in Automated and Miniaturized Analytical Systems for Research

Ferrozine's reliable and well-defined reaction with Fe²⁺ makes it an ideal candidate for integration into automated and miniaturized analytical systems, facilitating high-throughput and efficient research methodologies. These systems offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the capability for continuous monitoring. researchgate.netsoton.ac.ukresearchgate.net

Automated systems employing Ferrozine are particularly beneficial for environmental monitoring and process control. Examples include flow injection analysis (FIA) and microfluidic devices. researchgate.netsoton.ac.ukacs.org Lab-on-chip analyzers, for example, have been designed for in situ determination of dissolved iron species in coastal waters, demonstrating consistent high precision for Fe²⁺ and Fe(III) standards over extended deployment periods. researchgate.net These miniaturized devices, often employing integrated syringe pumps in stopped-flow configurations, overcome limitations of traditional methods by reducing liquid and power consumption, making them suitable for long-term autonomous deployments. soton.ac.uk The ability to automate and miniaturize Ferrozine-based assays significantly enhances the efficiency and accessibility of iron analysis in various research fields.

Nanomaterial-Ferrozine Conjugates for Enhanced Research Performance

The combination of Ferrozine with nanomaterials represents a frontier in analytical chemistry, offering enhanced research performance through improved sensitivity, stability, and novel functionalities. By conjugating or integrating Ferrozine with various nanomaterials, researchers can leverage the unique properties of nanoparticles to overcome limitations of traditional assays.

A notable example of this innovation is the development of Fe²⁺ sensing systems based on the inner filter effect between upconverting nanoparticles and Ferrozine. nih.gov In this methodology, the luminescent properties of upconverting nanoparticles are modulated by the absorbance of the Ferrozine-Fe²⁺ complex. This approach allows for the detection of Fe²⁺ with higher sensitivities and lower detection limits compared to conventional absorbance-based Ferrozine assays. nih.gov The ratiometric nature of such systems makes them applicable across a range of particle sizes and brightnesses, and they have shown capabilities in detecting micromolar concentrations of Fe²⁺ even in turbid solutions. nih.gov This synergistic combination of Ferrozine's specific iron binding with the optical properties of nanomaterials opens avenues for highly sensitive and versatile analytical tools in research.

Luminescent and Fluorescent Ferrozine Derivatives in Research Methodologies

While Ferrozine is primarily known for its colorimetric properties, research efforts have explored the development of luminescent and fluorescent Ferrozine derivatives or systems that utilize Ferrozine in conjunction with luminescent materials. These innovations aim to harness the advantages of fluorescence and luminescence-based detection, such as higher sensitivity and lower detection limits, for iron analysis.

As discussed in Section 6.4, the integration of Ferrozine with upconverting nanoparticles for Fe²⁺ sensing via the inner filter effect is a prime example of a research methodology employing Ferrozine in a luminescent context. nih.gov In this system, the formation of the Ferrozine-Fe²⁺ complex directly impacts the emission of the nanoparticles, providing an optical signal for detection. This approach transforms the traditional absorbance-based assay into a more sensitive emission-based one, enabling detection at nanomolar concentrations. nih.gov The continued exploration of modifying Ferrozine or developing novel systems that incorporate Ferrozine's iron-binding specificity with luminescent or fluorescent reporters promises to expand its utility in advanced research methodologies, particularly for real-time and trace-level iron monitoring.

Future Directions and Emerging Research Avenues for Ferrozine

Sustainable Chemistry Approaches in Ferrozine Research and Development

The growing global emphasis on sustainable chemistry and green practices is significantly influencing research and industrial processes, including those involving Ferrozine guidetopharmacology.org. A key direction involves exploring and developing more environmentally benign methods for chemical reactions, reducing reliance on toxic or scarce resources. For instance, in broader organometallic chemistry, there is a movement towards using earth-abundant and non-toxic metals, such as iron and sodium, as sustainable alternatives to precious metals like palladium in critical reactions like cross-coupling nih.gov. This aligns with the inherent advantages of Ferrozine-based methods, which are recognized for being cost-effective and environmentally friendly for iron quantification ereztech.com. Future research may focus on optimizing Ferrozine synthesis pathways to be greener or developing Ferrozine-derived compounds that facilitate sustainable chemical transformations.

Exploration of Ferrozine in Materials Science Research

Ferrozine's precise iron quantification capabilities are proving valuable in the burgeoning field of materials science, particularly in the characterization of iron-containing nanomaterials. The Ferrozine assay is actively employed for quantifying the iron content in iron oxide nanoparticles (IONPs) americanelements.com. These nanoparticles are a subject of intense investigation for their potential in various biomedical applications, including their use as MRI contrast agents, in hyperthermia therapy, and for applications in regenerative medicine, cell targeting, and drug delivery americanelements.com. Research in this area also focuses on enhancing IONP stability through methods like silica-based coatings, where accurate iron quantification by Ferrozine remains crucial for proper characterization americanelements.com. The ability to accurately determine iron content is vital for effective IONP characterization and understanding their interactions within in situ systems americanelements.com.

Theoretical and Computational Advances in Understanding Ferrozine Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly vital role in elucidating the fundamental behavior of chemical compounds, including those structurally related to Ferrozine. DFT studies are utilized to understand the intricate properties of complexes, such as those featuring a pyridyl triazine core, which is a structural component of Ferrozine wikipedia.org. Beyond structural analysis, advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Constrained Density Functional Theory are applied to investigate electron transfer mechanisms and to predict the electronic and optical properties of molecular frameworks, such as ferrocene-based molecular diodes fishersci.ca. These theoretical approaches not only enhance the understanding of experimental observations but also serve as powerful tools for the rational design of novel electronic materials fishersci.ca. Furthermore, computational studies are employed for kinetic investigations and molecular structure optimization, providing deeper insights into reaction pathways and compound stability easychem.org.

Interdisciplinary Research Integrating Ferrozine Chemistry

Ferrozine's versatility extends across various scientific disciplines, fostering significant interdisciplinary research. It is widely applied in biological and environmental studies for the determination of iron levels in diverse matrices, including human serum, soil, and Drosophila melanogaster hemolymph. In geomicrobiology, Ferrozine is used to differentiate between ferrous (Fe²⁺) and ferric (Fe³⁺) iron species, which is critical for understanding biogeochemical cycles. Its application also extends to interdisciplinary research examining geobiological interactions within extreme ecosystems.

A notable emerging area is the development of the "phospho-Ferrozine assay," a tool designed to study bacterial redox-active metabolites (RAMs) produced by plant root-associated bacteria. This assay leverages phosphorus limitation to stimulate metabolite biosynthesis and uses Ferrozine's colorimetric iron-reduction capability to identify redox activity. This innovative approach is revealing that RAM-producing bacteria are more prevalent in soil than previously thought, offering a rapid screening method for novel small molecules with potential roles in agriculture and biomedicine.

Unresolved Challenges and Opportunities in Ferrozine Research

Despite its widespread utility, the Ferrozine method faces certain challenges that represent opportunities for future research and refinement.

Unresolved Challenges:

Incomplete Iron Extraction: The conventional Ferrozine method, especially when using hydrochloric acid (HCl) for extraction, may underestimate total iron content in samples where iron is structurally integrated within silicates. This limitation necessitates alternative or more robust digestion protocols for accurate quantification in complex geological or environmental samples.

Photosensitivity and Interference: The analysis of ferrous iron (Fe²⁺) using Ferrozine can be photosensitive, particularly in the presence of ferric iron (Fe³⁺), potentially leading to an overestimation of Fe²⁺ values. This highlights the need for careful experimental conditions and potential protocol modifications to mitigate light-induced interferences.

Methodological Complexity: Compared to some alternative methods, such as the o-phenanthroline method, the Ferrozine procedure can be more tedious and labor-intensive for certain applications. Streamlining protocols without compromising accuracy is an ongoing challenge.

Digestion for Nanoparticles: For accurate iron quantification in iron oxide nanoparticles (IONPs), complete digestion of the nanoparticles is critical, especially when they are encapsulated within silica (B1680970) shells americanelements.com. Overcoming challenges related to robust and efficient digestion protocols for such complex materials is an area of active development.

Opportunities:

Methodological Refinement and Automation: Continued optimization of Ferrozine assays, such as amended protocols for silica-coated IONPs or for submicromolar iron levels in natural waters, presents significant opportunities for enhanced accuracy and broader applicability americanelements.com. The development of autonomous in situ lab-on-chip analyzers utilizing Ferrozine demonstrates a move towards more efficient and real-time measurements in environmental monitoring.

Cost-Effectiveness and Accessibility: Ferrozine remains a more affordable and accessible alternative to advanced analytical techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) for iron quantification americanelements.comereztech.com. This creates opportunities for its expanded use in resource-limited settings or for high-throughput screening applications.

Novel Applications in Biological Systems: The "phospho-Ferrozine assay" exemplifies the potential for Ferrozine to be adapted for novel biological investigations, such as screening for redox-active metabolites from microbial communities. This opens doors for discoveries in areas like plant-microbe interactions and nutrient cycling.

Integration with Advanced Technologies: Combining Ferrozine-based detection with microfluidics and other sensor technologies can lead to highly sensitive, portable, and automated analytical platforms for diverse applications, from environmental monitoring to industrial process control.

These challenges and opportunities underscore the dynamic nature of Ferrozine research, pointing towards a future where its fundamental understanding and application continue to expand, driven by interdisciplinary collaboration and technological innovation.

Q & A

Basic: What are the standard protocols for quantifying Fe(II) using Ferrozine, and how should calibration curves be constructed?

Answer:

Quantifying Fe(II) via Ferrozine involves reacting the chelator with Fe(II) to form a stable purple complex detectable at 562 nm. Key steps include:

- Sample Preparation : Filter samples through 0.45 µm membranes to isolate dissolved Fe.

- Reagent Preparation : Use a Ferrozine-HEPES buffer (pH 4–9) to stabilize the reaction. For total Fe quantification, add hydroxylamine HCl (0.5N) to reduce Fe(III) to Fe(II) .

- Calibration : Prepare Fe(II) standards (e.g., Fe(NH₄)₂(SO₄)₂·6H₂O) and construct linear calibration curves for both Fe(II) and total Fe. Adjust sample-to-reagent ratios to bracket expected concentrations, avoiding dilution errors .

Basic: How does pH affect the complexation kinetics of Fe(II) with Ferrozine, and what buffer systems are recommended?

Answer:

Ferrozine’s complexation efficiency with Fe(II) is pH-dependent. Optimal complexation occurs near neutral pH (4–9), with HEPES buffer preferred for stability. At low pH (<3), protonation of Ferrozine (pKa ≈ 3.21) reduces chelation capacity, while alkaline conditions may precipitate Fe(II). Buffer selection must account for competing ions (e.g., oxalate) that interfere at non-ideal pH .

Advanced: What experimental strategies can resolve discrepancies in Fe(II)-Ferrozine complex stoichiometry under varying redox conditions?

Answer:

Discrepancies in stoichiometry (e.g., deviations from 3:1 Ferrozine:Fe(II)) arise from competing redox-active metabolites (RAMs) or oxidation states. Mitigation strategies include:

- Redox Control : Use inert atmospheres (N₂/Ar) to prevent Fe(II) oxidation during assays .

- Validation with LC-MS : Confirm Fe speciation via LC-MS to distinguish Fe(II)-Ferrozine complexes from competing RAMs (e.g., PCA) .

- Kinetic Analysis : Employ stopped-flow techniques to measure complexation rates under controlled redox potentials, isolating contributions from competing reactions .

Advanced: How can researchers optimize the phospho-ferrozine assay for different bacterial strains to assess phosphorus limitation effects?

Answer:

The phospho-ferrozine assay detects RAM production under phosphorus (P) limitation. Optimization steps include:

- Nutrient Gradients : Test P and nitrogen (N) concentrations to identify strain-specific growth thresholds (e.g., 0.1 mM P for P. synxantha) .

- Normalization : Normalize Ferrozine signals to cell density (OD562) to account for growth variations.

- Strain Screening : Exclude non-growing strains (OD562 <0.10) and compare P-limited vs. N-limited conditions using ANOVA to confirm RAM specificity .

Advanced: What methodologies are effective for determining the formation constants (β₃) of Fe(II)-Ferrozine complexes, and how can inconsistencies in literature values be addressed?

Answer:

β₃ determination requires spectrophotometric titration under pseudo-first-order conditions:

- pH Titration : Measure absorbance-pH curves to identify the pH range where Fe(Ferrozine)₃²⁺ dominates. Use Beer’s Law to calculate β₃ from absorbance plateaus .

- Error Mitigation : Control temperature (±0.1°C) and reagent purity. Discrepancies in reported β₃ values (logβ₃ ≈17.46 vs. ~15 in older studies) often stem from methodological variations, necessitating cross-validation with potentiometry or LC-MS .

Advanced: How do competing ligands like oxalate interfere with Fe(II) detection using Ferrozine, and what mitigation strategies are recommended?

Answer:

Oxalate competes with Ferrozine for Fe(II) and photoreduces Fe(III), skewing results. Mitigation includes:

- Masking Agents : Add EDTA to chelate interfering metals, but avoid excess to prevent Fe(II) sequestration.

- Kinetic Separation : Exploit slower oxalate-Fe(II) kinetics by measuring Ferrozine complexation immediately post-reaction .

- Sample Pretreatment : UV irradiation or acid digestion to degrade organic ligands before analysis .

Basic: What are the critical considerations when using Ferrozine in stopped-flow kinetic studies of Fe(II) complexation?

Answer:

Stopped-flow studies require:

- Excess Ferrozine : Maintain ≥100:1 Ferrozine:Fe(II) to ensure pseudo-first-order kinetics.

- Rapid Mixing : Use high-speed mixing (<1 ms dead time) to capture initial complexation rates.

- Temperature Control : Thermostat cells at 25°C ±0.1°C to minimize rate constant variability .

Advanced: In what ways can Ferrozine be integrated with capillary electrophoresis (CE) or LC-MS to enhance iron speciation analysis in complex matrices?

Answer:

- CE Integration : Pre-mix samples with Ferrozine for in-capillary Fe(II) chelation, enabling simultaneous separation and quantification of Fe species (e.g., in plant extracts) .

- LC-MS Coupling : Use Ferrozine to stabilize Fe(II) during chromatography, reducing oxidation artifacts. Post-column derivatization improves detection limits for redox-active Fe pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.